molecular formula C10H11NaO3S B12706338 Sodium tetrahydronaphthalenesulphonate CAS No. 52214-65-0

Sodium tetrahydronaphthalenesulphonate

Cat. No.: B12706338
CAS No.: 52214-65-0
M. Wt: 234.25 g/mol
InChI Key: IYNDBHDAIOZDQC-UHFFFAOYSA-M
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Description

Sodium tetrahydronaphthalenesulphonate is a sulfonated derivative of tetrahydronaphthalene (tetralin), where a sulfonate group (-SO₃⁻) is attached to the aromatic ring system. This compound is typically utilized in industrial applications, such as surfactants, emulsifiers, or intermediates in organic synthesis. Its structure combines the hydrophobic tetrahydronaphthalene moiety with the hydrophilic sulfonate group, enabling solubility in aqueous systems.

Properties

CAS No.

52214-65-0

Molecular Formula

C10H11NaO3S

Molecular Weight

234.25 g/mol

IUPAC Name

sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate

InChI

InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1

InChI Key

IYNDBHDAIOZDQC-UHFFFAOYSA-M

Canonical SMILES

C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene followed by neutralization with sodium hydroxide. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium tetrahydronaphthalenesulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Sodium tetrahydronaphthalenesulphonate has been studied for its potential therapeutic properties. It is utilized as an additive in the formulation of drugs, enhancing solubility and bioavailability.

Case Study: Ampicillin Formulation

  • Description : The compound has been used to create addition salts with ampicillin, improving its antibacterial efficacy.
  • Findings : Research indicates that sodium tetrahydronaphthalenesulphonate enhances the stability and absorption of ampicillin, making it effective against both Gram-positive and Gram-negative bacteria with lower toxicity levels compared to other formulations .

Construction Industry

In the construction sector, this compound is primarily employed as a superplasticizer in concrete mixtures.

Property Effect
WorkabilityIncreases flow and reduces water content
StrengthEnhances compressive strength
DurabilityImproves resistance to environmental factors
  • Application : By reducing water requirements while maintaining workability, this compound contributes to the production of high-performance concrete .

Textile Industry

This compound serves as a dispersing agent in the textile industry, aiding in dyeing processes.

Application Impact
Dye DispersalEnsures uniform color distribution
ColorfastnessImproves resistance to fading
  • Case Study : In dyeing experiments, textiles treated with sodium tetrahydronaphthalenesulphonate exhibited enhanced penetration and brightness of colors, leading to improved overall quality of dyed fabrics .

Agricultural Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from related sodium-containing compounds and aromatic sulfonates discussed in the sources.

Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

  • Chemical Structure: Sodium thiosulfate is an inorganic sodium salt with a thiosulfate anion (S₂O₃²⁻) . Unlike sodium tetrahydronaphthalenesulphonate, it lacks an aromatic hydrocarbon backbone.
  • Purity Standards : Pharmacopeial standards specify that sodium thiosulfate must contain 98.0–102.0% of the labeled compound, with strict identification via infrared spectroscopy and sodium-specific tests .
  • Applications : Primarily used in medical settings (e.g., cyanide poisoning antidote) and photography, contrasting with the hypothesized industrial roles of this compound.

Sodium Hydroxide (NaOH) and Sodium Silicate

  • Chemical Composition: Sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃) are inorganic alkali compounds. While this compound is organic, these compounds share sodium as a counterion .
  • Reactivity : NaOH is highly reactive with acids and organic materials, whereas sulfonates like this compound are generally stable anionic surfactants.

Naphthalene Derivatives

  • Naphthalen-1-ol and Fluoronaphthalene : These compounds (listed in pharmaceutical impurity guidelines) share the naphthalene backbone but lack sulfonate groups. For example, 1-fluoronaphthalene is a halogenated derivative with distinct reactivity compared to sulfonates .
  • Functional Group Impact : Sulfonate groups enhance water solubility and reduce volatility, unlike halogenated or hydroxylated naphthalenes.

Limitations of Available Evidence

Key gaps include:

Physicochemical Data : Missing melting points, solubility, or spectral data (e.g., IR, NMR) for this compound.

Applications : Hypothetical uses (e.g., surfactants) are inferred from sulfonate chemistry but lack experimental validation.

Biological Activity

Sodium tetrahydronaphthalenesulphonate (STNS) is a compound derived from tetrahydronaphthalene, which has garnered attention for its potential biological activities. This article explores the biological activity of STNS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a tetrahydronaphthalene structure. This configuration enhances its solubility in water, making it suitable for various biological applications. The compound's molecular formula is C10H11NaO3SC_{10}H_{11}NaO_3S, and it typically appears as a white crystalline powder.

1. Antimicrobial Activity

Research has shown that naphthalene derivatives, including STNS, exhibit significant antimicrobial properties. A study focusing on naphthalene-containing piperazine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the naphthalene moiety is believed to enhance the interaction with bacterial membranes, leading to increased permeability and cell lysis.

2. Anticancer Potential

The anticancer activity of naphthalene derivatives has been extensively studied. For instance, novel naphthalene-substituted triazole spirodienones were evaluated for their cytotoxic effects against breast cancer cell lines (MDA-MB-231). One derivative showed remarkable in vitro cytotoxicity by inducing apoptosis and cell cycle arrest . This suggests that STNS may also possess similar anticancer properties due to its structural similarities with other biologically active naphthalene compounds.

The biological activities of STNS can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic nature of the naphthalene ring facilitates interactions with lipid membranes, enhancing permeability and disrupting cellular integrity in pathogens.
  • Enzyme Inhibition : Naphthalene derivatives have been identified as inhibitors of various enzymes involved in cancer progression and inflammation, such as topoisomerases and protein kinases .
  • Induction of Apoptosis : Compounds similar to STNS have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

1. Anticancer Activity Evaluation

A study conducted on a series of naphthalene-substituted compounds revealed that one specific derivative exhibited strong anticancer activity by arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cells . The compound was tested in vivo on mice bearing breast cancer tumors, resulting in significant tumor reduction without apparent toxicity at therapeutic doses.

2. Antimicrobial Efficacy Assessment

In another study evaluating naphthalene-based piperazines, the synthesized compounds demonstrated potent antibacterial activity against multiple strains of bacteria. The results indicated that these compounds could serve as templates for developing new antimicrobial agents .

Data Summary

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
AnticancerApoptosis induction
Anti-inflammatoryCytokine modulation

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